molecular formula C13H23NO B11041165 Piperidine, 1-(cyclohexylcarbonyl)-4-methyl- CAS No. 62972-64-9

Piperidine, 1-(cyclohexylcarbonyl)-4-methyl-

Cat. No.: B11041165
CAS No.: 62972-64-9
M. Wt: 209.33 g/mol
InChI Key: UDCRYQOXXLPOSW-UHFFFAOYSA-N
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Description

1-(Cyclohexylcarbonyl)-4-methylpiperidine is an organic compound that features a piperidine ring substituted with a cyclohexylcarbonyl group and a methyl group

Preparation Methods

The synthesis of 1-(Cyclohexylcarbonyl)-4-methylpiperidine can be achieved through several routes. One common method involves the reaction of cyclohexanecarboxylic acid with 4-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions and yields the desired product after purification .

Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. These methods often optimize reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

1-(Cyclohexylcarbonyl)-4-methylpiperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Cyclohexylcarbonyl)-4-methylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Cyclohexylcarbonyl)-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-(Cyclohexylcarbonyl)-4-methylpiperidine can be compared with other similar compounds, such as:

The uniqueness of 1-(Cyclohexylcarbonyl)-4-methylpiperidine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

62972-64-9

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

cyclohexyl-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C13H23NO/c1-11-7-9-14(10-8-11)13(15)12-5-3-2-4-6-12/h11-12H,2-10H2,1H3

InChI Key

UDCRYQOXXLPOSW-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCCCC2

Origin of Product

United States

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